Product packaging for Di-n-propyldithiocarbamate(Cat. No.:CAS No. 25179-61-7)

Di-n-propyldithiocarbamate

Cat. No.: B1216811
CAS No.: 25179-61-7
M. Wt: 177.3 g/mol
InChI Key: BQCRLWBELMWYQA-UHFFFAOYSA-N
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Description

Di- n -propyldithiocarbamate is a chemical compound belonging to the dithiocarbamate class, characterized by the functional group R₂N–C(=S)–S– . In research, dithiocarbamates are primarily valued as versatile ligands that form stable complexes with a wide range of transition metal ions . For instance, the molecular structure of the nickel complex, nickel(II)bis(N,N-di-n-propyldithiocarbamate), has been determined in crystallographic studies, highlighting its defined coordination geometry . These complexes are of significant interest in the field of materials science. Furthermore, dithiocarbamate metal complexes, particularly those with silver(I), have been synthesized and evaluated for their potential biological activities, including antimicrobial and antioxidant properties in in vitro studies . The mechanism of action in biological contexts often involves the interaction of the sulfur-containing ligand with biological targets, disrupting enzyme activity or generating oxidative stress . This product is intended for research applications only and is not classified or approved for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS2 B1216811 Di-n-propyldithiocarbamate CAS No. 25179-61-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25179-61-7

Molecular Formula

C7H15NS2

Molecular Weight

177.3 g/mol

IUPAC Name

dipropylcarbamodithioic acid

InChI

InChI=1S/C7H15NS2/c1-3-5-8(6-4-2)7(9)10/h3-6H2,1-2H3,(H,9,10)

InChI Key

BQCRLWBELMWYQA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=S)S

Canonical SMILES

CCCN(CCC)C(=S)S

Other CAS No.

25179-61-7

Related CAS

4143-50-4 (hydrochloride salt)

Synonyms

di-n-propyldithiocarbamate
di-n-propyldithiocarbamate, sodium salt
DPDTC

Origin of Product

United States

Synthetic Methodologies for Di N Propyldithiocarbamate and Its Metal Complexes

Synthetic Routes for the Di-n-propyldithiocarbamate Ligand

The formation of the this compound ligand is primarily accomplished through two distinct pathways: the direct reaction of di-n-propylamine with carbon disulfide or via a multi-step process involving the formation and subsequent reduction of a Schiff base.

The most common and direct method for synthesizing dithiocarbamate (B8719985) salts involves the reaction of a secondary amine with carbon disulfide in the presence of a strong base. erpublications.com For this compound, this is achieved by treating di-n-propylamine with carbon disulfide. A base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the resulting dithiocarbamic acid, yielding the corresponding salt. erpublications.com

This reaction is typically performed at low temperatures, often in a cold bath (0-5 °C), to control the exothermic nature of the reaction and minimize the formation of byproducts. scirp.orgsysrevpharm.org The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol, or aqueous mixtures being common. scirp.orgsysrevpharm.org

A scalable process for industrial applications involves charging a reactor with di-n-propylamine and carbon disulfide. A 50% sodium hydroxide solution is then added while maintaining the temperature at 25°C until a pH of 10–11 is reached, indicating the formation of the sodium salt.

ReactantsBaseSolventConditionsProductReference
Di-n-propylamine, Carbon DisulfideNaOHAcetone (B3395972)273 K (0 °C)Sodium this compound solution
Di-n-propylamine, Carbon DisulfideNaOH (50% w/v)None initially, quenched with hexanes25°C, pH 10-11Sodium this compound
Secondary Amine, Carbon DisulfideKOHEthanol0-4 °C, 4 hoursPotassium dithiocarbamate salt sysrevpharm.org

This Schiff base is then reduced to the corresponding secondary amine. ajgreenchem.comresearchgate.netuobaghdad.edu.iq Sodium borohydride (B1222165) (NaBH₄) in a methanolic medium is a commonly used reducing agent for this transformation. ajgreenchem.comresearchgate.net Once the secondary amine is synthesized and isolated, it can be reacted with carbon disulfide and a base (like potassium hydroxide) in a manner similar to the direct pathway described previously, to yield the desired dithiocarbamate free ligand. researchgate.netuobaghdad.edu.iq This approach has been successfully used to prepare various bis(dithiocarbamate) ligands for the construction of macrocyclic complexes. researchgate.netuobaghdad.edu.iq

StepReactantsReagents/SolventsProductReference
1. Schiff Base Formation2,6-diaminopyridine, Benzaldehyde-Schiff Base researchgate.net
2. ReductionSchiff BaseNaBH₄, MethanolSecondary Diamine researchgate.net
3. Dithiocarbamate FormationSecondary Diamine, Carbon DisulfideKOH, MethanolFree Dithiocarbamate Ligand researchgate.net
1. Schiff Base Formation2-aminopropane, Terephthaldehyde-Schiff Base uobaghdad.edu.iq
2. ReductionSchiff BaseNaBH₄, MethanolSecondary Diamine uobaghdad.edu.iq
3. Dithiocarbamate FormationSecondary Diamine, Carbon DisulfideKOHbis(dithiocarbamate) free ligand uobaghdad.edu.iq

Preparation of this compound Metal Complexes

This compound complexes of various metals are synthesized through several established protocols, including direct complexation, in-situ reactions, and template-driven assemblies. These complexes are valued for applications in materials science and as precursors for metal sulfide (B99878) nanoparticles. sphinxsai.comresearchgate.net

The most straightforward and widely used method for preparing metal dithiocarbamate complexes is through the direct reaction of a pre-formed dithiocarbamate ligand salt with a metal salt in a suitable solvent. erpublications.comresearchgate.net This metathesis reaction typically involves mixing a solution of the sodium or potassium salt of this compound with a solution of a metal halide or perchlorate. sysrevpharm.orgsphinxsai.comcore.ac.uk

The reaction often results in the immediate precipitation of the metal complex, which can then be collected by filtration. core.ac.uk For example, nickel(II) complexes have been prepared by reacting NiCl₂·6H₂O with the sodium salt of a dithiocarbamate in an aqueous solution, leading to the formation of bright green microcrystals. core.ac.uk Similarly, oxovanadium(IV) complexes of this compound have been synthesized and assigned the formula [VO(L)₂]·py. researchgate.net This method has also been employed to create mixed-ligand complexes, such as those of nickel(II) involving this compound and phosphine (B1218219) ligands. sphinxsai.com

Dithiocarbamate LigandMetal SaltSolventProductReference
Sodium N-R-N-R′-carbodithioateNiCl₂·6H₂OWater, then dissolved in CHCl₃Bis(di-N-R,R'-carbodithioato)nickel(II) core.ac.uk
This compoundVanadyl sulfatePyridine[VO(L)₂]·py researchgate.net
This compoundNiCl₂·6H₂O, NaClO₄, PPh₃CH₃CN–MeOH[Ni(dnpdtc)(PPh₃)₂]ClO₄ sphinxsai.com
Potassium dithiocarbamate saltMetal chloride (Co²⁺, Ni²⁺, Cu²⁺, Au³⁺)EthanolMetal dithiocarbamate complex sysrevpharm.org

The in-situ or "one-pot" synthesis offers a convenient and efficient alternative to the direct complexation method. erpublications.com In this approach, the dithiocarbamate ligand is generated in the reaction vessel immediately prior to the introduction of the metal salt, without being isolated. This method involves the reaction of the amine (di-n-propylamine) and carbon disulfide in a suitable solvent, followed by the direct addition of an aqueous solution of the metal salt to the same pot. erpublications.com

This protocol is frequently used for metallurgical applications and the synthesis of organometallic compounds. preprints.org For instance, rhenium carbonyl complexes have been prepared by first generating the this compound ligand from di-n-propylamine, carbon disulfide, and sodium hydroxide in acetone at 0°C, and then adding bromopentacarbonylrhenium(I) to the solution. The in-situ method is often favored for preparing organotin(IV) dithiocarbamates, as it avoids the need to isolate the ligand, which may be unstable at higher temperatures. preprints.org

AmineCS₂ StoichiometryBaseMetal SaltSolventProductReference
Di-n-propylamine0.25 mmolNaOHBromopentacarbonylrhenium(I)AcetoneHexacarbonyl-bis(μ₂-DPDTC)dirhenium(I)
Amine--Aqueous Metal SaltSuitable SolventsMetal Dithiocarbamate Complex erpublications.com
N-ethylaniline--Organotin(IV) chloride-Organotin(IV) dithiocarbamate preprints.org

Templated synthesis utilizes a metal ion to direct the self-assembly of reactants to form a specific, often macrocyclic, final product that might not form in its absence. ajgreenchem.com This one-pot procedure has been effectively used to create novel dinuclear and macrocyclic dithiocarbamate complexes. ajgreenchem.comscielo.br

In a typical template reaction, the components for the ligand, such as a diamine, carbon disulfide, and a base, are reacted in the presence of a metal(II) salt. ajgreenchem.com The metal ion acts as a template, organizing the ligand fragments around itself to facilitate the formation of a stable macrocyclic structure. ajgreenchem.com For example, a bis-secondary amine can be reacted with carbon disulfide, potassium hydroxide, and various metal(II) chlorides in a one-pot approach to yield bimetallic macrocyclic dithiocarbamate complexes. ajgreenchem.com Spectroscopic and analytical data for such complexes suggest tetrahedral geometries for Co(II), Zn(II), and Cd(II) centers, and square planar geometries for Ni(II) and Cu(II) complexes. ajgreenchem.comscielo.br

ReactantsMetal Ion TemplateSolventProduct TypeReference
Bis-secondary amine, CS₂, KOHM(II) = Co, Ni, Cu, Zn, CdEthanolDinuclear macrocyclic complexes [M(L)]₂ ajgreenchem.com
Acetylacetone, Ethylenediamine, CS₂M(II) = Mn, Fe, Co, Ni, Cu, Zn, Cd, Hg; M(III) = Cr, FeMethanolSymmetrical transition metal dithiocarbamates scielo.br

Macrocyclic Complex Formation Strategies

The synthesis of macrocyclic complexes incorporating the this compound moiety represents a specialized area of coordination chemistry, leveraging established macrocyclization principles to create large, ring-based structures with specific metal-binding cavities. These strategies often involve the use of a metal ion to direct the cyclization process, a phenomenon known as the metal template effect. bhu.ac.in This approach is particularly effective in increasing the yield of the desired macrocyclic product by organizing the precursor components in a favorable orientation for ring closure. bhu.ac.in

A prominent strategy for forming dithiocarbamate-based macrocycles involves a multi-step synthesis that first constructs a flexible bis(dithiocarbamate) ligand, which can then undergo cyclization around one or more metal centers. semanticscholar.org This can be illustrated by adapting a known synthetic pathway for related dinuclear macrocyclic dithiocarbamate complexes. semanticscholar.org The general methodology involves the initial formation of a secondary diamine, which serves as the backbone of the macrocycle. This diamine is then reacted with carbon disulfide in a basic solution to generate the dithiocarbamate functionalities. semanticscholar.org The resulting bis(dithiocarbamate) ligand is then reacted with appropriate metal salts, leading to the formation of a dinuclear macrocyclic complex. semanticscholar.org

Detailed research on related systems has demonstrated the formation of dinuclear macrocyclic complexes with various transition metals. semanticscholar.org In these cases, a Schiff base is first formed, which is subsequently reduced to the corresponding secondary diamine. semanticscholar.org This diamine then reacts with carbon disulfide to yield the bis(dithiocarbamate) ligand. The final step involves the complexation of this ligand with metal(II) chlorides to form the macrocyclic structures. semanticscholar.org Spectroscopic and analytical data from these studies have confirmed the formation of dinuclear complexes with the general formula [M(L)]2, where the geometry around the metal centers is influenced by the specific metal ion used. semanticscholar.org For instance, tetrahedral geometries have been observed for Mn(II), Fe(II), Co(II), and Zn(II), while square planar geometries are seen with Ni(II) and Cu(II) complexes. semanticscholar.org

The table below summarizes the characteristics of representative dinuclear macrocyclic dithiocarbamate complexes synthesized using this methodology, providing a model for the types of structures that could be formed with this compound precursors.

Table 1: Characteristics of Dinuclear Macrocyclic Dithiocarbamate Complexes

Metal Ion (M) Suggested Geometry General Formula
Mn(II) Tetrahedral [Mn(L)]₂
Fe(II) Tetrahedral [Fe(L)]₂
Co(II) Tetrahedral [Co(L)]₂
Ni(II) Square Planar [Ni(L)]₂
Cu(II) Square Planar [Cu(L)]₂
Zn(II) Tetrahedral [Zn(L)]₂

Data derived from studies on analogous bis(dithiocarbamate) macrocyclic systems. semanticscholar.org

This template-driven approach, utilizing a pre-formed bis(dithiocarbamate) ligand, is a key strategy for achieving the synthesis of macrocyclic complexes. The flexibility of the synthetic route allows for potential variation in the backbone structure and the choice of metal ion, enabling the fine-tuning of the macrocycle's size, shape, and coordination properties.

Coordination Chemistry of Di N Propyldithiocarbamate Ligands and Their Complexes

Ligand Denticity and Coordination Modes

The dithiocarbamate (B8719985) functional group, with its two sulfur donor atoms, allows for a variety of coordination behaviors, including monodentate, bidentate chelating, and bidentate bridging interactions. researchgate.netnih.govsemanticscholar.org The specific mode adopted is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand itself.

In the monodentate coordination mode, the di-n-propyldithiocarbamate ligand binds to a metal center through a single sulfur atom. nih.govresearchgate.net This type of interaction is less common than bidentate chelation, as the formation of a stable chelate ring is often thermodynamically favored. libretexts.org However, monodentate coordination can occur, particularly in complexes where the metal center is sterically crowded or in the formation of heteroleptic complexes where the dithiocarbamate competes with other ligands. nih.gov For instance, in some palladium(II) mixed-ligand complexes with tertiary diphosphines, the dithiocarbamate ligand has been shown to bond in a monodentate fashion. uobaghdad.edu.iq

The most prevalent coordination mode for the this compound ligand is bidentate chelation, where both sulfur atoms bind to the same metal ion to form a stable four-membered chelate ring. researchgate.netnih.govlibretexts.org This chelating action results in the formation of highly stable homoleptic and heteroleptic complexes. nih.govorientjchem.org The symmetrical binding of the two sulfur atoms is a key feature of this mode. Infrared spectroscopy is a useful tool for identifying this coordination, as a single ν(C-S) band around 1000 cm⁻¹ is indicative of bidentate coordination. sphinxsai.com Numerous complexes, including those of nickel(II), copper(II), and molybdenum(IV/V/VI), feature the this compound ligand acting as a bidentate chelate. researchgate.nettandfonline.comcapes.gov.br

The this compound ligand can also act as a bridge, linking two metal centers. In this bidentate bridging mode, each sulfur atom coordinates to a different metal ion. researchgate.netresearchgate.net This behavior leads to the formation of dimeric or polymeric structures. A notable example is the dinuclear rhenium(I) complex, hexacarbonyl-bis(μ₂-di-n-propyldithiocarbamato)-di-rhenium(I), where two this compound ligands bridge two Re(CO)₃ units. researchgate.net In this structure, the ligands adopt a syn-disposition. researchgate.net Similarly, zinc triad (B1167595) complexes often feature dithiocarbamate ligands that are both chelating and bridging, leading to dimeric molecules. researchgate.net

Anisobidentate chelation is a form of bidentate coordination where the two sulfur atoms of the ligand are bonded to the metal center at significantly different distances. nih.govajgreenchem.com This asymmetry in the metal-sulfur bonds can arise from electronic or steric effects within the complex. Infrared spectroscopy can suggest this mode when the ν(CS₂) band, typically a single peak for symmetric bidentate ligands, splits into two distinct bands. ajgreenchem.com This coordination mode is supported by observing two sets of bands for the metal-sulfur (M-S) vibration. ajgreenchem.com In organotin complexes, the dithiocarbamate ligand is known to coordinate in an anisobidentate bridging fashion, where one sulfur atom is bonded to the metal ion and the other is bridged to an adjacent molecule, resulting in dissimilar metal-sulfur bond distances. researchgate.net

Table 1: Coordination Modes of this compound
Coordination ModeDescriptionExample Structural TypeKey Features
MonodentateLigand binds through one sulfur atom. nih.govresearchgate.net[M(S₂CNR₂)Lₙ]Less common; may occur in sterically crowded complexes.
Bidentate ChelatingBoth sulfur atoms bind to the same metal ion, forming a four-membered ring. researchgate.netlibretexts.org[M(S₂CNR₂)₂]Most common and stable mode; symmetrical M-S bonds.
Bidentate BridgingLigand links two separate metal centers. researchgate.netresearchgate.net[M₂(μ-S₂CNR₂)₂(CO)₆]Forms dimeric or polymeric structures. researchgate.net
Anisobidentate ChelationBidentate coordination with unequal M-S bond lengths. ajgreenchem.com[M(S₂CNR₂)₂]Asymmetric M-S bonds; often detected by splitting of IR bands. ajgreenchem.com

Metal Ion Specificity and Complex Stability

This compound forms stable complexes with a vast range of transition metals in various oxidation states. The inherent properties of the metal ion, such as its size, charge, and electronic configuration, dictate the resulting coordination geometry and stability of the complex.

The this compound ligand has been shown to coordinate with numerous transition metals, including those from the early, middle, and late series.

Molybdenum (Mo(IV, V, VI)) : Extensive studies have been conducted on oxo-molybdenum complexes with this compound. researchgate.nettandfonline.com X-ray diffraction has elucidated the structures of di(oxo-di-n-propyldithiocarbamato)molybdenum(VI), μ-oxo-bis-(di(oxo-di-n-propyldithiocarbamato)molybdenum(V)), and oxo-bis-di-n-propyldithiocarbamato)molybdenum(IV). researchgate.nettandfonline.com The Mo(VI) complex features a distorted octahedral geometry with two cis-oxygen atoms. researchgate.nettandfonline.com The Mo(V) complex is a dimer bridged by a single oxygen atom, and the Mo(IV) complex adopts a square pyramidal geometry with the oxygen atom at the apex. researchgate.nettandfonline.com

Nickel (Ni(II)) : Nickel(II) readily forms square planar complexes with this compound, such as the well-characterized bis(N,N-di-n-propyldithiocarbamate)nickel(II). capes.gov.briucr.org These complexes are typically diamagnetic. sphinxsai.com The high covalent character of the Ni-S bonds in these complexes has been investigated using bond valence sum (BVS) analysis. semanticscholar.orgorientjchem.org

Copper (Cu(I, II, III)) : Copper(II) forms complexes like bis(N,N'-di-n-propyldithiocarbamate)copper(II). colab.ws The coordination chemistry of copper with dithiocarbamates is rich, often involving square planar or distorted tetrahedral geometries.

Iron (Fe(II)) : Iron(II) forms complexes such as bis(di-n-propyldithiocarbamato)iron(II). ru.nl Mössbauer spectroscopy studies on these high-spin complexes confirm the covalent nature of the iron-sulfur bonds and can distinguish between different coordination numbers. ru.nl

Cobalt (Co(II, III)) : Cobalt can form stable complexes in both +2 and +3 oxidation states. nih.gov Thermochemical parameters for complexes of this compound with Co(II) have been reported. unicamp.br Cobalt(II) dithiocarbamates are typically neutral, four-coordinate species, [Co(S₂CNRR')₂], while Cobalt(III) forms neutral, six-coordinate complexes, [Co(S₂CNRR')₃]. nih.gov

Manganese (Mn(II)) : Manganese(II) forms high-spin complexes with dithiocarbamate ligands. semanticscholar.org Studies on dinuclear macrocyclic dithiocarbamate complexes have included Mn(II), which typically adopts a tetrahedral geometry. semanticscholar.org

Rhenium (Re(I)) : Rhenium(I) forms stable organometallic complexes. The crystal structure of hexacarbonyl-bis(μ₂-di-n-propyldithiocarbamato-κ³S,S':S;κ³S:S:S')-di-rhenium(I) has been fully characterized, revealing a binuclear structure with bridging dithiocarbamate ligands. researchgate.net

Technetium (Tc(I)) : Dithiocarbamate complexes, due to their lipophilicity, are of interest as radiopharmaceuticals, which often involves the radioisotope Technetium-99m. researchgate.net While specific studies on Tc(I) with this compound are part of this broader research, detailed structural characterizations are less common in the general literature.

Platinum (Pt(II)) & Palladium (Pd(II)) : Both Pt(II) and Pd(II) form square-planar complexes with dithiocarbamate ligands. nih.govdntb.gov.ua These complexes, such as [Pt(S₂CNR₂)₂] and [Pd(S₂CNR₂)₂], have been studied for their structural properties and potential applications. researchgate.netdntb.gov.uaresearchgate.net Mixed-ligand complexes of Pd(II) with this compound and other ligands have also been synthesized and characterized. nih.gov

Table 2: Summary of this compound Complexes with Various Transition Metals
Metal IonOxidation StateComplex ExampleCoordination GeometryKey Findings
Molybdenum+6[MoO₂(S₂CN(n-Pr)₂)₂]Distorted OctahedralContains two cis-oxygen atoms. researchgate.nettandfonline.com
Molybdenum+5[Mo₂O₃(S₂CN(n-Pr)₂)₄]Distorted Octahedral (per Mo)μ-oxo bridged dimer. researchgate.nettandfonline.com
Molybdenum+4[MoO(S₂CN(n-Pr)₂)₂]Square PyramidalOxo group at the apex. researchgate.nettandfonline.com
Nickel+2[Ni(S₂CN(n-Pr)₂)₂]Square PlanarDiamagnetic complex with covalent Ni-S bonds. capes.gov.briucr.orgsphinxsai.com
Iron+2[Fe(S₂CN(n-Pr)₂)₂]Five-coordinateHigh-spin complex with covalent Fe-S bonds. ru.nl
Cobalt+2[Co(S₂CN(n-Pr)₂)₂]Tetrahedral/Square PlanarThermochemical parameters have been studied. unicamp.br
Rhenium+1[Re₂(μ-S₂CN(n-Pr)₂)₂(CO)₆]Distorted Octahedral (per Re)Binuclear complex with bridging ligands. researchgate.net
Platinum+2[Pt(S₂CN(n-Pr)₂)₂]Square PlanarForms stable, well-characterized complexes. nih.govdntb.gov.ua
Palladium+2[Pd(S₂CN(n-Pr)₂)₂]Square PlanarForms stable homoleptic and mixed-ligand complexes. researchgate.netnih.gov

Complexation with Main Group Metal Ions (e.g., Sn(IV), Cd(II), Zn(II), Bi(III), Hg(II))

The this compound ligand demonstrates versatile coordination behavior, forming stable complexes with a variety of main group metal ions. The nature of the resulting complexes, including their structure and nuclearity, is influenced by factors such as the metal ion's electronic requirements and the steric bulk of the ligand. sphinxsai.comsci-hub.box

Tin(IV): this compound complexes with Tin(IV) have been synthesized and characterized. erpublications.com The coordination number of the Sn(IV) atom in dithiocarbamate complexes can range from four to seven, and the local geometry around the tin atom is influenced by the chelation mode of the dithiocarbamate ligands. researchgate.net While detailed structural information for the specific di-n-propyl derivative is not extensively documented in the provided results, the general chemistry of organotin(IV) dithiocarbamates points to interesting structural diversity and the potential for ligand exchange. researchgate.net

Cadmium(II): Cadmium(II) forms well-defined complexes with this compound. A dimeric structure, [Cd2{S2CN(n-Pr)2}4(C12H10N4)], has been reported where the cadmium ion is five-coordinated with a CdS4N environment. sphinxsai.com In adducts with 4,4'-bipyridine, cyclic voltammetric studies indicate an increase in electron density on the cadmium atom compared to the parent dithiocarbamate complex. sphinxsai.com The shift in coordination number from four to five upon adduct formation is also reflected in the reduction of the ν(C–N) thioureide band in the IR spectra. sphinxsai.com The larger size of the cadmium ion, compared to zinc, means that Cd-S bond distances are less affected by changes in coordination geometry. orientjchem.org

Zinc(II): Zinc(II) readily forms complexes with this compound. The crystal and molecular structure of dimeric bis[N,N-di-n-propyldithiocarbamato]zinc(II) has been determined. mdpi.com In this dimeric structure, the zinc atoms are five-coordinate, featuring both bridging and chelating dithiocarbamate ligands. mdpi.com This contrasts with some other zinc dithiocarbamate complexes which can be monomeric with a distorted tetrahedral geometry. researchgate.net The formation of dimeric or monomeric species is often dictated by the steric hindrance of the alkyl groups on the ligand. mdpi.com

Bismuth(III): Bismuth(III) complexes with this compound have been synthesized. sci-hub.box The coordination chemistry of Bi(III) with dithiocarbamates is often characterized by intermolecular interactions, which can lead to polymeric structures. sci-hub.box The stereochemical activity of the lone pair of electrons on the Bi(III) ion contributes to a wide range of coordination geometries. nih.gov In one reported complex, tris(N-furfuryl-N-propyldithiocarbamato-S,S')bismuth(III), the Bi(III) center exhibits a distorted pentagonal pyramidal geometry. sci-hub.box

Mercury(II): Mercury(II) forms various complexes with this compound, and their structures can be influenced by reaction stoichiometry. researchgate.netuts.edu.au Both binuclear, [Hg2(PrDtc)4], and pseudo-binuclear, [Hg(PrDtc)2]2, complexes have been isolated and structurally characterized. nsu.ru In the binuclear form, the this compound ligands can act in both a terminal chelating and a tridentate bridging fashion. researchgate.net Mononuclear mercury(II) dithiocarbamate complexes can adopt either square-planar or distorted tetrahedral geometries. researchgate.net

Table 1: Summary of this compound Complexes with Main Group Metals

Metal Ion Reported Complex Formula/Structure Key Findings Citations
Sn(IV) Organotin(IV) dithiocarbamate complexes Coordination number varies (4-7); geometry influenced by chelation mode. erpublications.comresearchgate.net
Cd(II) [Cd2{S2CN(n-Pr)2}4(C12H10N4)] Dimeric structure with five-coordinate Cd(II) in a CdS4N environment. sphinxsai.com
Zn(II) Dimeric bis[N,N-di-n-propyldithiocarbamato]zinc(II) Dimeric structure with five-coordinate Zn(II); features bridging and chelating ligands. mdpi.com
Bi(III) tris(N-furfuryl-N-propyldithiocarbamato-S,S')bismuth(III) Monomeric complex with a distorted pentagonal pyramidal Bi(III) center. sci-hub.box
Hg(II) [Hg2(PrDtc)4] and [Hg(PrDtc)2]2 Forms binuclear and pseudo-binuclear complexes; ligands can be terminal or bridging. researchgate.netuts.edu.aunsu.ru

Geometrical Configurations of Metal Centers

The this compound ligand facilitates a range of coordination geometries around the central metal ion, largely dictated by the electronic configuration and size of the metal, as well as steric factors imposed by the ligands.

Tetrahedral Coordination Geometries

Tetrahedral geometry is a common coordination mode for metal ions with four-coordinate bonds, often observed in complexes with larger ligands where steric hindrance prevents higher coordination numbers. savemyexams.com

Zinc(II) and Mercury(II): In some monomeric complexes of zinc(II) and mercury(II) with dithiocarbamates, a distorted tetrahedral geometry is observed. researchgate.net For instance, the Hg(II) complex with N-methyl-N-phenyl dithiocarbamate features a distorted tetrahedral coordination sphere. researchgate.net Similarly, certain Zn(II) dithiocarbamate complexes adopt a distorted tetrahedral geometry. researchgate.netmdpi.com Dinuclear macrocyclic complexes of Zn(II) have also been reported to exhibit tetrahedral geometries. researchgate.net

Copper(I): Copper(I) complexes with dithiocarbamate and phosphine (B1218219) ligands, such as [Cu(PPh3)2L] (where L is a dithiocarbamate), have been shown to adopt distorted tetrahedral geometries, with the copper atom coordinated to two sulfur atoms from the dithiocarbamate and two phosphorus atoms from the phosphine units. mdpi.com

Octahedral Coordination Geometries

Octahedral geometry is prevalent in six-coordinate metal complexes.

Cobalt(II) and Iron(II): Adducts of Co(II) and Fe(II) dithiophosphates with nitrogen donor ligands can lead to a distorted octahedral geometry around the metal center. researchgate.net High-spin octahedral complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been reported. impactfactor.org

Ruthenium(II): In a ruthenium(II) complex, [Ru(S2CNEt2)2(PPh3)(CO)], the metal center is bis-chelated by two dithiocarbamate ligands, and the distorted octahedral geometry is completed by phosphane and carbonyl ligands. mdpi.com

Cadmium(II): While often found in lower coordination numbers, cadmium(II) can form distorted octahedral complexes, for example, with two 3-carboxypyidyl-6-tetrazolato ligands and two water molecules. researchgate.net In some trimeric cadmium dithiocarbamate complexes, one of the metal centers can adopt a distorted octahedral geometry. researchgate.net

Square Planar Arrangements

Square planar geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Nickel(II): Nickel(II) dithiocarbamate complexes are often square planar. bohrium.comnasa.gov For example, heteroleptic nickel(II) complexes with one dithiocarbamate ligand and phosphine ligands adopt a distorted square planar geometry. bohrium.com

Palladium(II): The Pd(II) ion in bis(di-iso-propyldithiocarbamate)palladium(II) has a square-planar geometry. researchgate.net A three-membered redox series of square planar Palladium(II) complexes with an o-iminophenolato based ligand has also been studied. rsc.org

Copper(II): The Cu(II) ion in some complexes can exhibit a square-planar geometry. researchgate.net

Square Pyramidal Structures

Square pyramidal geometry is found in five-coordinate complexes.

Oxovanadium(IV): Oxovanadium(IV) complexes with dithiocarbamates typically show a square pyramidal structure, with the four sulfur atoms forming the basal plane and the oxygen atom at the apex. scispace.comtandfonline.com

Bismuth(III): A Bi(III) dithiocarbamate complex, tris(N-furfuryl-N-propyldithiocarbamato-S,S')bismuth(III), features a distorted pentagonal pyramidal configuration around the bismuth atom. sci-hub.box

Cadmium(II): In the dimeric complex [Cd2{S2CN(n-Pr)2}4(C12H10N4)], the cadmium ion is five-coordinated. sphinxsai.com In the structure of a dimeric cadmium dithiocarbamate, the geometry around the metal centers is intermediate between a square pyramid and a trigonal bipyramid. researchgate.net

Table 2: Geometrical Configurations of Metal Centers in Dithiocarbamate Complexes

Geometry Metal Ion Examples Description Citations
Tetrahedral Zn(II), Hg(II), Cu(I) Four-coordinate, often distorted due to ligand constraints. Common for larger ligands. researchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com
Octahedral Co(II), Fe(II), Ru(II), Cd(II) Six-coordinate, often with additional ligands completing the coordination sphere. researchgate.netimpactfactor.orgmdpi.comresearchgate.netresearchgate.net
Square Planar Ni(II), Pd(II), Cu(II) Four-coordinate, typical for d⁸ metal ions. researchgate.netbohrium.comnasa.govrsc.org
Square Pyramidal V(IV)O, Bi(III), Cd(II) Five-coordinate, with the metal ion out of the plane of the four basal ligands. sphinxsai.comsci-hub.boxresearchgate.netscispace.comtandfonline.com

Oxidation State Stabilization and Redox Properties

Dithiocarbamate ligands, including this compound, are known for their ability to stabilize a wide range of oxidation states in metal ions. researchgate.netbohrium.com This capacity is attributed to the existence of resonance forms, specifically the soft dithiocarbamate and hard thioureide forms. researchgate.netbohrium.comnih.gov The delocalization of the nitrogen lone pair onto the sulfur atoms enhances the electron density on the sulfur donors, allowing them to effectively coordinate with both soft, low-valent metals and hard, high-valent metals. bohrium.comchempap.org

The redox behavior of metal dithiocarbamate complexes is a significant area of study. dissertation.com These complexes often exhibit rich electrochemistry, with many undergoing reversible one-electron transfer reactions. bohrium.compublish.csiro.au The redox potentials can be tuned by adjusting the substituents on the dithiocarbamate ligand. bohrium.com For instance, in a study of various transition metal dithiocarbamates, the N,N-dicyclohexyl complex was found to be the easiest to oxidize, while the N,N-dibenzyl complex was the hardest. publish.csiro.au This suggests that the electronic properties of the substituents on the nitrogen atom play a crucial role in modulating the redox properties of the complex.

The redox processes in these complexes can be either metal-centered or ligand-centered. publish.csiro.auudel.edu For many first-row transition metal dithiocarbamates, the redox orbitals have been shown to have predominantly metal character. publish.csiro.au However, the nature of the electrode material can also influence the observed electrochemical behavior. dissertation.com

Dithiocarbamate ligands have been instrumental in the isolation of complexes containing metal ions in unusual oxidation states. publish.csiro.ausciencemadness.org For example, a Cu(III) complex with this compound, [Cu{SC(S)N(C3H7)2}2]+, has been synthesized and characterized. sciencemadness.org In this complex, the two bidentate this compound ligands form a planar coordination square around the central Cu³⁺ ion, stabilizing this high oxidation state. sciencemadness.org Similarly, dithiocarbamate ligands can stabilize Ni(III) and Ni(IV) oxidation states. chempap.org The ability of the dithiocarbamate ligand to stabilize various oxidation states makes it a valuable tool in coordination chemistry and has implications for applications in catalysis and materials science. researchgate.net

Advanced Characterization and Structural Elucidation of Di N Propyldithiocarbamate Complexes

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer profound insights into the molecular vibrations and electronic transitions within di-n-propyldithiocarbamate complexes, respectively. These methods are instrumental in determining the coordination mode of the dithiocarbamate (B8719985) ligand and understanding the electronic environment of the central metal ion.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing this compound complexes by identifying key vibrational modes. The infrared spectra of these complexes are typically analyzed in three main regions to understand the coordination of the dithiocarbamate ligand. researchgate.net

A crucial absorption, known as the "thioureide band," appears in the 1450–1550 cm⁻¹ range and is attributed to the ν(C-N) stretching vibration of the N-CSS group. researchgate.net The position of this band provides insight into the electronic properties of the C-N bond. Another significant region is between 950 and 1050 cm⁻¹, where the ν(C-S) stretching vibrations are observed. The presence of a single strong band in this region is indicative of a symmetric bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are equally bonded to the metal center. ajrconline.org Conversely, a splitting of this band into two suggests an asymmetric or monodentate coordination.

The far-infrared region, typically between 300 and 470 cm⁻¹, is where the ν(M-S) stretching vibrations are found. researchgate.net The frequency of these vibrations is dependent on the mass of the central metal atom and the strength of the metal-sulfur bond. The observation of these bands confirms the coordination of the sulfur atoms to the metal ion.

Table 1: Key FTIR Vibrational Frequencies for this compound Complexes

Vibrational ModeFrequency Range (cm⁻¹)Significance
ν(C-N) (Thioureide band)1450–1550Indicates the double bond character of the C-N bond.
ν(C-S)950–1050A single band suggests symmetric bidentate coordination.
ν(M-S)300–470Confirms metal-sulfur bond formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound complexes. The spectra of these complexes typically exhibit two types of electronic transitions: intra-ligand charge transfer (ILCT) and ligand-to-metal charge transfer (LMCT). researchgate.net

Intra-ligand transitions are typically observed in the ultraviolet region and are associated with π → π* and n → π* transitions within the dithiocarbamate ligand itself. These bands are often intense and can be compared to the spectrum of the free ligand to assess the effect of coordination. For many transition metal dithiocarbamate complexes, these ILCT bands appear in the range of 270-331 nm. researchgate.net

Ligand-to-metal charge transfer (LMCT) bands are generally found at lower energies (longer wavelengths) in the visible region and are characteristic of the coordination of the sulfur atoms to the metal center. These transitions involve the excitation of an electron from a sulfur-based orbital to a vacant d-orbital of the metal. The position and intensity of these bands are sensitive to the nature of the metal ion and the geometry of the complex. For instance, some complexes exhibit LMCT transitions in the range of 325-475 nm. researchgate.net In the case of d¹⁰ metal ions like Zn(II), d-d transitions are absent, and the observed bands are typically due to charge transfer. core.ac.uk

Table 2: Typical Electronic Transitions in this compound Complexes

Transition TypeWavelength Range (nm)Description
Intra-ligand Charge Transfer (ILCT)270–331π → π* and n → π* transitions within the ligand.
Ligand-to-Metal Charge Transfer (LMCT)325–475Electron transfer from sulfur orbitals to metal d-orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of diamagnetic this compound complexes in solution. By analyzing the chemical shifts and coupling patterns of various nuclei, detailed information about the molecular structure and bonding can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the proton environment within the di-n-propyl groups of the dithiocarbamate ligand. The spectrum typically shows signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the n-propyl chains. The chemical shifts and splitting patterns of these signals can confirm the presence of the di-n-propylamino moiety. For instance, the protons of the N-CH₂ group are typically observed as a triplet, coupling with the adjacent CH₂ group. The subsequent CH₂ group often appears as a multiplet, and the terminal CH₃ group as a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is particularly useful for characterizing the carbon skeleton of the this compound ligand. A key signal in the ¹³C NMR spectrum is that of the NCS₂ carbon atom. The chemical shift of this carbon is sensitive to the coordination mode of the ligand and the nature of the metal center. For many dithiocarbamate complexes, this signal appears in the downfield region, often around 200 ppm. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the n-propyl groups can also be assigned, providing further confirmation of the ligand structure.

Table 3: Representative ¹³C NMR Chemical Shifts for Dithiocarbamate Complexes

Carbon AtomTypical Chemical Shift Range (ppm)
NCS₂~199-208
N-CH₂Varies
N-CH₂-CH₂Varies
CH₃Varies

Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR)

For this compound complexes of mercury, ¹⁹⁹Hg NMR spectroscopy is a powerful and direct probe of the mercury environment. The ¹⁹⁹Hg nucleus is a spin-½ nucleus, which generally yields sharp signals over a very wide chemical shift range. huji.ac.il This wide range makes ¹⁹⁹Hg NMR highly sensitive to subtle changes in the coordination sphere of the mercury atom.

Temperature-Dependent NMR Studies

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic processes and structural changes in this compound complexes in solution. griffith.edu.au By recording NMR spectra at various temperatures, it is possible to study phenomena such as ligand exchange, conformational changes, and fluxional behavior. rsc.org

For many diamagnetic N,N-dialkyldithiocarbamate complexes, the proton NMR spectra exhibit temperature-dependent behavior. griffith.edu.au This can be attributed to restricted rotation around the C-N bond of the dithiocarbamate ligand, leading to distinct signals for the alkyl protons at lower temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single peak. rsc.org A total line-shape analysis using a density matrix formalism can be employed to model this two-proton exchange process. griffith.edu.au This analysis provides quantitative information about the activation energy (ΔG*) for the rotational barrier. For instance, in some dinitrosyl dithiocarbamato complexes, the free energy of activation for the interconversion of N-methyl groups is approximately 21 kcal/mole. rsc.org

Systematic deviations from the linear relationship between chemical shift and temperature can indicate fast exchange between different conformations. nih.gov These studies are crucial for understanding the solution behavior and reactivity of this compound complexes.

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction for Molecular Structure

Single crystal X-ray diffraction provides the most definitive structural information for this compound complexes. This technique allows for the precise determination of atomic positions within the crystal lattice, revealing detailed molecular structures. For example, the crystal structure of dimeric bis[N,N-di-n-propyldithiocarbamato]zinc(II) was determined at room temperature. The analysis revealed a monoclinic cell with space group P21. In the dimeric structure, each zinc atom is coordinated to five sulfur atoms in a distorted trigonal-bipyramidal geometry, with the two zinc atoms separated by 3.786 Å. researchgate.net

The data obtained from single crystal X-ray diffraction, including unit cell parameters, space group, and atomic coordinates, are crucial for understanding the coordination chemistry of the metal center and the nature of the metal-ligand bonding. arabjchem.orgmdpi.com

Below is a table summarizing crystallographic data for a representative this compound complex.

ParameterValue
Empirical FormulaC14H28N2S4Zn
Formula Weight418.01
Crystal SystemMonoclinic
Space GroupP21
a (Å)12.156 (7)
b (Å)14.488 (9)
c (Å)12.506 (8)
β (°)111.50 (3)
Volume (ų)2046.5
Z2 (dimeric units)

Data for dimeric bis[N,N-di-n-propyldithiocarbamato]zinc(II) researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized this compound complexes. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values confirms the purity and elemental composition of the compound. nih.gov

This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

The table below shows hypothetical elemental analysis data for a this compound complex.

ElementTheoretical %Experimental %
C40.2640.21
H6.756.80
N6.716.68
S30.6830.75

Electrochemical Characterization

Electrochemical techniques are employed to study the redox properties of this compound complexes, providing insights into their electronic structure and reactivity.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical method to investigate the oxidation and reduction processes of metal dithiocarbamate complexes. electrochemsci.org The technique involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

For many metal dithiocarbamate complexes, the redox processes are metal-centered. electrochemsci.org For example, a complex might exhibit a quasi-reversible one-electron oxidation corresponding to the M(II)/M(III) couple. electrochemsci.orgresearchgate.net The stability of different oxidation states of the metal is influenced by the electron-donating properties of the dithiocarbamate ligand. researchgate.net By analyzing the relationship between the peak current and the square root of the scan rate, it can be determined whether the redox process is diffusion-controlled. electrochemsci.org

The electrochemical behavior of these complexes is important for applications in areas such as catalysis and materials science. auburn.edu

ComplexRedox CoupleE½ (V) vs. Ag/Ag+ΔEp (mV)
[Ni(n-Pr₂dtc)₂]Ni(II)/Ni(III)+0.5580
[Co(n-Pr₂dtc)₃]Co(III)/Co(IV)+0.8095

Hypothetical cyclic voltammetry data for this compound complexes.

Thermal Analysis Studies

Thermal analysis techniques are used to study the effect of heat on this compound complexes, providing information about their thermal stability, decomposition pathways, and the nature of the final residue. nih.gov The most common techniques are thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). researchgate.net

TGA measures the change in mass of a sample as a function of temperature, indicating the temperature ranges at which decomposition occurs and the mass loss at each stage. DTA and DSC measure the temperature difference or heat flow between the sample and a reference material, respectively, revealing whether decomposition processes are exothermic or endothermic. mdpi.com

The thermal decomposition of metal dithiocarbamate complexes often proceeds in one or more stages. researchgate.net The stability of the complex and the decomposition temperature can be influenced by the nature of the metal and the alkyl groups on the dithiocarbamate ligand. The final decomposition product is often a metal sulfide (B99878) or metal oxide. researchgate.netmdpi.com For example, the thermal decomposition of an indium(III) dithiocarbamate complex showed a single-step decomposition to yield In₂S₃. mdpi.com

ComplexDecomposition Range (°C)Mass Loss (%)Final Residue
[Zn(n-Pr₂dtc)₂]250-400~65ZnS
[Ni(n-Pr₂dtc)₂]280-450~62NiS
[Cu(n-Pr₂dtc)₂]220-380~68CuS

Hypothetical thermal analysis data for this compound complexes.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is instrumental in determining the thermal stability and decomposition pathways of metal dithiocarbamate complexes. The technique monitors the mass of a sample as a function of temperature, revealing distinct decomposition steps. For many metal dithiocarbamate complexes, thermal decomposition is a multi-stage process. researchgate.net

Typically, the initial stage of decomposition involves the loss of the organic components of the dithiocarbamate ligand. This is often followed by further decomposition to yield metal sulfides. nih.govmdpi.com In some cases, particularly in an oxidizing atmosphere, these metal sulfides can be further converted to metal oxides at higher temperatures. researchgate.netnih.gov For instance, the thermal decomposition of some In(III) tris(dithiocarbamate) complexes shows a one-step process to yield In₂S₃. mdpi.com The final residue and the temperature ranges of decomposition are characteristic of the central metal ion and the nature of the alkyl substituents on the dithiocarbamate ligand. nih.gov Studies on various metal dithiocarbamates have shown that the complexes either volatilize, leaving a minimal residue, or decompose to form a metal sulfide. researchgate.net

Table 1: Representative TGA Data for Metal Dithiocarbamate Complexes

Metal Complex Decomposition Temperature Range (°C) Final Residue
In(III) tris(N-methyl-N-phenyldithiocarbamate) 290 - 345 In₂S₃ mdpi.com
Zn(II) N-alkyl-N-phenyl dithiocarbamates Varies with alkyl group ZnO nih.gov
Cd(II) N-alkyl-N-phenyl dithiocarbamates Varies with alkyl group CdO nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and solid-solid transitions. In the context of this compound complexes, DSC curves typically show endothermic peaks corresponding to melting events just before or at the onset of decomposition. nih.govmdpi.com

Exothermic peaks in DSC thermograms of metal dithiocarbamates are often associated with the decomposition of the complex. nih.gov For some complexes, a broad exothermic peak at higher temperatures can be attributed to the oxidation of the initially formed metal sulfide to a metal oxide. nih.gov The melting point and decomposition temperatures observed in DSC are valuable for assessing the thermal stability of the complexes. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of transition metal this compound complexes. The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility, provides information about the number of unpaired electrons and, by extension, the oxidation state and coordination geometry of the central metal ion. libretexts.orgresearchgate.net

For example, d⁸ metal ions like Ni(II) in a square planar geometry are typically diamagnetic (μ_eff = 0 B.M.), indicating a low-spin configuration. libretexts.org In contrast, tetrahedral complexes are generally high-spin. libretexts.org The magnetic moments of many transition metal dithiocarbamate complexes have been determined to elucidate their structures. researchgate.netresearchgate.net For instance, the magnetic moment for a Co(II) dithiocarbamate complex with an octahedral geometry was found to be 4.86 B.M. researchgate.net

Table 2: Typical Magnetic Moments for Transition Metal Dithiocarbamate Complexes with Different Geometries

Metal Ion d-electron Count Geometry Spin State Typical Magnetic Moment (B.M.)
Ni(II) d⁸ Square Planar Low 0 libretexts.org
Co(II) d⁷ Octahedral High ~4.8 - 5.2 researchgate.net
Fe(III) d⁵ Octahedral High ~5.9 researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a molecule. For this compound complexes, XPS is particularly useful for probing the electronic environment of the nitrogen and sulfur atoms in the ligand. osti.govnih.gov

The N 1s spectrum of dithiocarbamate complexes typically shows a single peak, and its binding energy can provide insights into the C-N bond order. nih.gov The S 2p spectrum can be used to confirm the coordination of the sulfur atoms to the metal center. rsc.org Deconvolution of the C 1s spectrum can distinguish between carbon atoms in different chemical environments, such as C-S, C-N, and C-C/C-H bonds. researchgate.net Analysis of the core-level spectra of the constituent elements allows for a detailed understanding of the bonding and charge distribution within the this compound complexes. cardiff.ac.uknsf.gov

Table 3: Representative Binding Energies from XPS for Dithiocarbamate-Related Compounds

Core Level Functional Group Approximate Binding Energy (eV)
N 1s Amide/Amine ~400.0 - 400.5 nih.govuic.edu
S 2p Metal Sulfide Varies with metal rsc.org
S 2p Thiophenic Sulfur ~164.5 - 165.0 researchgate.net
C 1s C-N / C-S ~286.0 researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound complexes, mass spectrometry can confirm the molecular weight of the complex and provide insights into its fragmentation patterns. researchgate.net

The mass spectrum of a metal dithiocarbamate complex will typically show a molecular ion peak corresponding to the intact complex. sysrevpharm.org The fragmentation pattern often involves the successive loss of the dithiocarbamate ligands or parts of the alkyl chains. libretexts.org Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of coordination complexes, often showing the molecular ion with an associated counter-ion or as an adduct with other species. researchgate.net The fragmentation pathways can help to confirm the proposed structure of the complex. researchgate.net

Theoretical and Computational Investigations of Di N Propyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is based on using the spatially dependent electron density as the fundamental variable, rather than the complex many-electron wave function. scispace.com DFT has become a versatile tool in computational chemistry for predicting molecular properties and is often used to optimize molecular structures and calculate vibrational frequencies for comparison with experimental data. orientjchem.org

In the study of dithiocarbamate (B8719985) systems, DFT calculations are employed to determine quantum chemical parameters that predict the stability and reactivity of the complexes. researchgate.net The method allows for the analysis of the molecule's electrostatic potential and electronic properties. orientjchem.org For instance, calculations can reveal the distribution of electronic density, identifying regions susceptible to electrophilic or nucleophilic attack. orientjchem.org While specific DFT studies focusing solely on di-n-propyldithiocarbamate are part of broader research, the principles are widely applied to the dithiocarbamate class. The molecular structure is typically optimized using a specific basis set, and key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. These orbitals are crucial for understanding charge transfer and reactivity.

Computational ParameterSignificance in Dithiocarbamate Systems
Geometry OptimizationPredicts the most stable 3D structure, including bond lengths and angles.
HOMO-LUMO GapIndicates the chemical reactivity and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying sites for intermolecular interactions and reactions. orientjchem.org
Vibrational FrequenciesCalculated frequencies can be compared with experimental IR and Raman spectra to validate the computed structure. orientjchem.org

Quantum Chemical Modeling of Metal-Ligand Interactions

Quantum chemical modeling is essential for elucidating the nature of interactions between metal centers and ligands like this compound. These models provide a sub-molecular understanding of bonding, which is critical in fields such as drug design and materials science. researchgate.netnih.gov The this compound anion is a classic 1,1-dithiolate ligand, known for forming strained four-membered chelate rings with metal centers. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The analysis maps properties onto a surface defined by the electron distribution of a molecule, allowing for a detailed exploration of non-covalent interactions that stabilize the crystal structure. mdpi.com The surface is generated based on the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. mdpi.com

For dithiocarbamate complexes, Hirshfeld analysis reveals the relative importance of various intermolecular contacts, such as H···H, C···H/H···C, and S···H/H···S interactions. mdpi.comresearchgate.net Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of (dᵢ, dₑ) distances on the surface, and the density of these points indicates the prevalence of a particular type of contact. mdpi.com In many metal-dithiocarbamate structures, H···H interactions are found to be the most significant contributors to the total Hirshfeld surface, with C-H···S and C-H···π interactions also playing key roles in the packing arrangement. mdpi.comresearchgate.net The shape index, another feature of the analysis, is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles on the surface map. mdpi.com

Interaction TypeTypical Contribution to Hirshfeld Surface in Dithiocarbamate ComplexesDescription
H···H~40-50%Represents contacts between hydrogen atoms on adjacent molecules, often the most abundant interaction. mdpi.com
S···H / H···S~10-20%Indicates hydrogen bonding or van der Waals interactions involving the sulfur atoms of the dithiocarbamate ligand. researchgate.net
C···H / H···C~10-20%Reflects van der Waals interactions between carbon and hydrogen atoms. researchgate.net
C-H···πVariableInteractions between a C-H bond and the π-system of a chelate ring, contributing to structural stability. researchgate.net

Bond Valence Sum (BVS) Analysis for Oxidation State Estimation

The Bond Valence Sum (BVS) method is an empirical tool used in coordination chemistry to estimate the oxidation state of a central atom based on its bond lengths to neighboring atoms. semanticscholar.orggovst.edu The analysis relies on the principle that the sum of the bond valences around an ion should be equal to its atomic valence or oxidation state. govst.edu This method is particularly useful for validating crystal structures and resolving ambiguities about the formal oxidation state of a metal ion in a complex. orientjchem.org

BVS analysis has been successfully applied to metal complexes of this compound. researchgate.net For instance, in studies of nickel(II) dithiocarbamate complexes, traditional bond valence parameters sometimes yielded VBS values higher than the expected formal oxidation state of +2. orientjchem.orgrasayanjournal.co.in However, the use of optimized bond valence parameters, derived from model compounds rather than extended solids, has been shown to improve the VBS calculations significantly, bringing the calculated oxidation state very close to the expected integer value. semanticscholar.orgorientjchem.org This has been demonstrated for a series of nickel(II) and cadmium(II) complexes, including those with the this compound ligand, confirming the +2 oxidation state of the metal centers. semanticscholar.orgresearchgate.net

ComplexMetal-Sulfur Bond Lengths (Å) (Representative)Calculated Bond Valence Sum (VBS)Formal Oxidation State
[Ni(S₂CN(n-C₃H₇)₂)₂]~2.20-2.22~2.01 (using optimized parameters) semanticscholar.org+2
[Cd₂(S₂CN(n-C₃H₇)₂)₄(4,4'-bipy)]~2.53-2.80~2.0 (calculated) researchgate.net+2

Academic Research Applications and Advanced Studies of Di N Propyldithiocarbamate

Role in Material Science Precursors

Di-n-propyldithiocarbamate complexes are valuable as single-source precursors in material science, particularly for the synthesis of metal sulfides. unicamp.brnih.gov These organosulfur compounds offer a convenient route to producing nanomaterials and thin films with desirable properties. unicamp.brnih.gov

Synthesis of Metal Sulfide (B99878) Nanoparticles

This compound and its derivatives serve as effective precursors for the creation of metal sulfide nanoparticles. nih.govuts.edu.au The thermal decomposition of these complexes allows for the formation of highly pure and crystalline nanoparticles. researchgate.net This method is advantageous due to its simplicity and the ability to control the phase and size of the resulting nanomaterials by adjusting parameters like temperature and precursor concentration. rsc.org

For instance, nickel(II) dithiocarbamate (B8719985) complexes have been successfully used to synthesize nickel sulfide (NiS) and nickel oxide (NiO) nanoparticles. researchgate.netbohrium.com The decomposition of these precursors under specific conditions, such as solvothermal or thermal methods, yields nanoparticles with semiconductor properties. researchgate.net The resulting nanoparticles have been characterized using various techniques, including Powder X-ray Diffraction (PXRD), Transmission Electron Microscopy (TEM), and Energy Dispersive Spectroscopy (EDS). researchgate.netcore.ac.uk

Similarly, dithiocarbamate complexes of other metals like mercury(II) and lead(II) have been employed to produce their respective sulfide nanoparticles, such as mercury sulfide (HgS) and lead sulfide (PbS). uts.edu.au The use of these single-source precursors often involves their thermolysis at specific temperatures to yield the desired nanocrystals. researchgate.net

Precursor ComplexNanoparticle ProductSynthesis Method
Nickel(II) this compoundNickel Sulfide (NiS)Thermolysis/Solvothermal
Mercury(II) di-isopropyldithiocarbamateMercury Sulfide (HgS)Thermal Decomposition
Lead(II) dithiocarbamate complexesLead Sulfide (PbS)Thermolysis

Deposition of Thin Films (Semiconductor and Electroluminescent)

The utility of dithiocarbamate complexes extends to the deposition of thin films with semiconductor and electroluminescent properties. ijpsjournal.com Techniques like Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are commonly employed for this purpose. korvustech.comaimspress.com In these processes, the dithiocarbamate precursor is vaporized and then deposited onto a substrate, where it decomposes to form a thin film of the desired metal sulfide. aimspress.com

The properties of the resulting thin films, such as thickness and uniformity, can be precisely controlled by managing the deposition parameters. beneq.com This control is crucial for fabricating electronic and optoelectronic devices where consistent material characteristics are essential. umn.edu For example, n-type organic semiconductor thin films have been successfully deposited using ink-jet printing techniques with appropriate precursor solutions. umn.edu The deposition of these films is a critical step in the manufacturing of devices like transistors and sensors. korvustech.com

Analytical Chemistry Methodologies

This compound and related dithiocarbamates are significant in various analytical chemistry methods due to their ability to form stable complexes with metal ions. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, GC, TLC)

Chromatographic techniques are widely used for the separation and analysis of dithiocarbamate complexes. ijpsjournal.comnih.gov High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying these compounds in complex mixtures. openaccessjournals.com Gas Chromatography (GC) is suitable for analyzing volatile dithiocarbamate derivatives, while Thin-Layer Chromatography (TLC) offers a rapid method for identifying compounds and monitoring reaction progress. ijpsjournal.comtricliniclabs.com

The choice of chromatographic method often depends on the specific properties of the dithiocarbamate and the matrix it is in. encyclopedia.pub For instance, HPLC coupled with a UV detector on a reverse-phase column has been used for the analysis of various dithiocarbamates. encyclopedia.pub The separation mechanism in these techniques can involve adsorption, partition, or ion exchange, depending on the stationary and mobile phases used. researchgate.net

Chromatographic TechniquePrincipleApplication for Dithiocarbamates
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. openaccessjournals.comSeparation and quantification of dithiocarbamate complexes in various samples. encyclopedia.pub
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. tricliniclabs.comAnalysis of volatile derivatives of dithiocarbamates. encyclopedia.pub
Thin-Layer Chromatography (TLC) Separation based on the differential migration of compounds on a thin layer of adsorbent material. tricliniclabs.comRapid identification and purity assessment of dithiocarbamate compounds. tricliniclabs.com

Spectrophotometric Detection Approaches

Spectrophotometric methods are employed for the quantitative determination of dithiocarbamates. scielo.br These techniques are often based on the measurement of the absorbance of a colored complex formed between the dithiocarbamate and a metal ion. uoanbar.edu.iq For example, the total concentration of dithiocarbamates can be determined by measuring the amount of carbon disulfide released during hot acid digestion, which is then measured spectrophotometrically. encyclopedia.pub

UV-Visible spectroscopy is also a key characterization technique for synthesized dithiocarbamate complexes, providing information about their electronic structure. researchgate.netscielo.br

Metal Ion Extraction and Preconcentration

This compound and other dithiocarbamates are effective chelating agents for the extraction and preconcentration of metal ions from various matrices. nih.goviaea.org Their ability to form stable, often colored, complexes with a wide range of metal ions makes them suitable for these applications. nih.gov The presence of sulfur donor atoms in the dithiocarbamate ligand facilitates strong chelation with metal ions. nih.govmdpi.com

Solid-phase extraction (SPE) is a common technique where dithiocarbamates can be used as functional groups on a solid support to selectively adsorb metal ions from a solution. nih.gov This allows for the concentration of trace amounts of metals, which can then be quantified using techniques like atomic absorption spectrophotometry. scielo.brnih.gov Cloud point extraction (CPE) is another method that has been developed for the preconcentration of metal ions from aqueous samples using dithiocarbamate-type chelating agents. ajol.info

Biochemical and Biological System Investigations (Mechanism-Focused)

This compound (DpdtC) has been the subject of various biochemical and biological investigations to elucidate its mechanisms of action at a cellular and molecular level. These studies have explored its effects on enzymatic activity, gene regulation, and critical signaling pathways.

A notable biochemical characteristic of this compound is its ability to inhibit catalase. nih.gov Catalase is a crucial enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. ontosight.ai By inhibiting catalase, DpdtC can lead to an accumulation of reactive oxygen species (ROS) within cells, a state known as oxidative stress. nih.govontosight.ai This mechanism is a key area of investigation, as the induction of oxidative stress can have significant downstream effects on cellular processes. The inhibition of catalase is considered a foundational aspect of DpdtC's biological activity, influencing its effects on various cellular pathways. nih.govnih.gov

Research has demonstrated that this compound can modulate the expression of specific genes, with a particular focus on the N-myc downstream-regulated gene 1 (NDRG1). nih.gov Studies have shown that treatment with DpdtC leads to the upregulation of NDRG1. nih.gov NDRG1 is a protein that has been implicated in various cellular processes, including cell differentiation, stress responses, and the regulation of tumor progression. mdpi.comnih.govmdpi.com The upregulation of NDRG1 is a significant finding, as this gene is known to be involved in complex cellular functions and its expression levels can influence cell behavior. nih.govmdpi.com The modulation of NDRG1 expression by DpdtC is a key component of its mechanism of action in certain biological contexts. nih.gov

This compound has been shown to interact with and modulate critical signaling pathways within cells, such as the HER2-ERK 1/2 pathway. nih.gov The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, can drive the proliferation of cancer cells through downstream signaling cascades, including the ERK1/2 pathway. nih.govmdpi.comresearchgate.net

Research has indicated that DpdtC can inactivate the HER2-ERK1/2 signaling pathway. nih.gov This inactivation is linked to the upregulation of NDRG1. nih.gov Specifically, studies have shown that DpdtC treatment can lead to a regression in the membrane expression of HER2 and inhibit the phosphorylation of ERK1/2. nih.gov Furthermore, the formation of the EGFR/HER2 heterodimer, a key step in activating downstream signals, was found to be attenuated by DpdtC treatment. nih.gov These findings suggest that NDRG1 plays a crucial role in mediating the inhibitory effects of DpdtC on the HER2-ERK1/2 pathway. nih.gov

Table 1: Investigated Effects of this compound on a HER2-Overexpressing Cell Line

TargetObserved Effect of DpdtC TreatmentReference
CatalaseInhibition nih.gov
NDRG1 ExpressionUpregulation nih.gov
HER2 Membrane ExpressionRegression nih.gov
ERK1/2 PhosphorylationInhibition nih.gov
EGFR/HER2 Heterodimer FormationAttenuation nih.gov

The behavior of this compound as a ligand in biological media is a critical aspect of its application in coordination chemistry and medicinal research. Dithiocarbamates, in general, are known to form stable complexes with a variety of metal ions. nih.govrsc.orgresearchgate.net The stability and reactivity of these complexes in a biological environment are influenced by factors such as pH and the presence of competing biomolecules. google.com The dithiocarbamate moiety typically acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. researchgate.netnih.gov This coordination is fundamental to its role in forming metal complexes with specific chemical and physical properties. nih.gov

Dithiocarbamate derivatives, including by extension the di-n-propyl analogue, have been investigated for their potential in the design of radiopharmaceuticals. nih.govnih.gov The ability of the dithiocarbamate group to chelate radiometals like technetium and rhenium has been a major focus of this research. nih.govnih.gov The design of these ligands aims to create stable radiometal complexes that can be used for diagnostic imaging or therapeutic applications. nih.govresearchgate.netmdpi.com While much of the published work focuses on dithiocarbamates more broadly, the principles of ligand design for radiopharmaceuticals are applicable to specific derivatives like this compound. nih.govrsc.org The goal is to develop bifunctional chelators that can be attached to a targeting molecule while securely holding the radioactive metal. nih.gov

Thermochemical Aspects of Coordination

The study of the thermochemical properties of this compound and its coordination compounds provides fundamental insights into the stability and bonding characteristics of these molecules. Thermochemical studies often involve measuring the enthalpies of formation of the metal complexes. unicamp.brunicamp.brrsc.org These measurements allow for the calculation of the mean metal-sulfur bond dissociation enthalpies, which are a direct measure of the strength of the coordination bond. rsc.org Research on this compound complexes with elements from the phosphorus group, for instance, has provided valuable thermochemical parameters. unicamp.brunicamp.brrsc.org These data are essential for understanding the intrinsic stability of the complexes and for comparing the bond strengths across a series of related compounds. dntb.gov.uarsc.org

Enthalpies of Formation and Bond Dissociation Energies

Thermochemical studies are crucial for understanding the energetic properties of a compound. Research has been conducted to determine the thermochemical parameters for complexes involving this compound, particularly with phosphorus-group elements. unicamp.brunicamp.brrsc.org These studies provide insight into the stability and energy of the coordination compounds formed.

Bond dissociation energy is defined as the enthalpy change (per mole) that occurs when a bond is broken by homolysis. iupac.org While specific, comprehensive experimental data for the bond dissociation energies of every bond within the free this compound molecule is not extensively documented in readily available literature, general principles of chemical bonding can be applied. The key bonds in the dithiocarbamate structure are the carbon-sulfur (C-S), carbon-nitrogen (C-N), and the bonds within the n-propyl groups (C-C, C-H). The C-N bond in dithiocarbamates has partial double bond character, which influences its strength. The C-S bonds are central to the chelating ability of the ligand. nih.gov The energy required to break these bonds dictates the molecule's stability and its reaction pathways. researchgate.netustc.edu.cn

Table 1: General Bond Dissociation Energies (Illustrative) This table provides general, approximate values for relevant bond types to offer context. Specific values for this compound may vary.

Bond TypeGeneral Bond Dissociation Energy (kJ/mol)
C-H~410-420
C-C~340-350
C-N~305
C-S~270
S-H~347

Source: Data compiled from general chemical principles and publicly available data handbooks. ustc.edu.cnucsb.edu

Thermal Stability and Reactivity Pathways

The thermal behavior of dithiocarbamates and their metal complexes is a significant area of study, often analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). nih.govresearchgate.net These methods help determine the temperature ranges of stability and the nature of decomposition. Studies on related metal dithiocarbamate complexes show they are generally stable up to around 165°C. researchgate.net The thermal decomposition of mercury(II) di-iso-propyldithiocarbamate, a structurally similar compound, has been shown to occur in distinct steps, leading to the formation of mercury sulfide (HgS) as a primary end-product. researchgate.netuts.edu.au Sodium salts of dithiocarbamates, such as sodium this compound, have been noted to have relatively short-term stability, with decomposition products appearing after several months of storage. oup.com Care must be taken during analysis at elevated temperatures to prevent premature thermal decomposition. oup.com

The reactivity of this compound is diverse. Its synthesis is a primary example of its reactivity, typically involving the nucleophilic attack of dipropylamine (B117675) on carbon disulfide in the presence of a base like sodium hydroxide (B78521). smolecule.com In analytical chemistry, its fragmentation pathways under mass spectrometry have been studied, showing characteristic ion formations that help in its structural identification. oup.com In a biological context, recent research has explored its reactivity pathways, demonstrating that it can inhibit the epithelial-mesenchymal transition (EMT) in certain cancer cells through a ferritinophagy-mediated reactive oxygen species (ROS)/p53 pathway. nih.gov Furthermore, its ability to react with metal salts to form stable complexes is a cornerstone of its application in various fields. researchgate.net

Industrial Chemical Process Enhancement

This compound and its derivatives are utilized in several industrial processes to improve efficiency and product quality. welltchemicals.com Its functionality stems from the reactive dithiocarbamate group.

Applications as Vulcanization Accelerators

In the rubber industry, vulcanization is a critical process that converts raw rubber into a more durable material through the formation of cross-links. lusida.com This process, if reliant on sulfur alone, is extremely slow. Dithiocarbamates, including derivatives of this compound, function as ultra-accelerators, significantly increasing the rate of vulcanization. lusida.comakrochem.com

These accelerators are highly active and can facilitate vulcanization at lower temperatures (115-120°C) and in shorter times compared to other accelerator classes. lusida.com They are typically used in conjunction with activators like zinc oxide and stearic acid. lusida.com While extremely powerful, their high cure rate can lead to a narrow vulcanization plateau and a risk of reversion (loss of cross-links) if the curing process is extended. lusida.com Due to their high activity, they are often used as secondary accelerators to boost the performance of primary accelerators like thiazoles or sulfenamides. akrochem.comspecialchem.com

Table 2: Characteristics of Dithiocarbamate Accelerators

PropertyDescription
Classification Ultra-accelerator. lusida.comakrochem.com
Cure Rate Very fast. lusida.com
Scorch Safety Very low, meaning the rubber may begin to cure prematurely during processing. lusida.com
Activation Requires activators such as Zinc Oxide and Stearic Acid. lusida.com
Crosslink Density Produces a high density of crosslinks. lusida.com
Primary Use Often used as a secondary accelerator or "booster" for other systems. akrochem.com

Functionality as Flocculants

Flocculation is a process used in water treatment to cause small, suspended particles to clump together into larger aggregates called "flocs," which can then be more easily removed. chandra-asri.comprevor.com While many flocculants are polymer-based, such as polyacrylamides, dithiocarbamate derivatives have shown effectiveness in specific applications. nih.govkemira.com

A dithiocarbamate-based flocculant was shown to be effective in treating produced water from polymer flooding operations, which is characterized by high viscosity and emulsified oil. nih.gov The mechanism involves the dithiocarbamate agent chelating with ferrous ions (Fe²⁺) present in the water. nih.gov This reaction forms a network polymer matrix that efficiently captures and removes the emulsified oil droplets. nih.gov This application is particularly valuable as it addresses a challenging industrial wastewater stream. It was noted that this process is specific to Fe²⁺, as Fe³⁺ did not react with the dithiocarbamate flocculant under the tested conditions. nih.gov

Q & A

Q. What ethical frameworks apply to studies involving this compound, particularly in biomedical contexts?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies, ensuring humane endpoints and compliance with ARRIVE guidelines. For human cell lines, obtain informed consent and address data privacy via anonymization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.